N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide
Overview
Description
N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenoxy group, a piperazine ring, and an isonicotinamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the bromophenoxyacetyl intermediate: This step involves the reaction of 4-bromophenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Piperazine coupling: The bromophenoxyacetyl intermediate is then reacted with piperazine to form the piperazinyl derivative.
Isonicotinamide coupling: Finally, the piperazinyl derivative is coupled with isonicotinoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The isonicotinamide moiety may also participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-Bromophenoxy)acetyl]benzohydrazide
- N’-[(2,4-Dibromophenoxy)acetyl]-2-methylbenzohydrazide
- 2-[(4-Bromophenoxy)acetyl]-N-phenylhydrazinecarbothioamide
Uniqueness
N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide is unique due to its combination of a bromophenoxy group, a piperazine ring, and an isonicotinamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O3/c21-17-1-3-18(4-2-17)28-15-19(26)25-13-11-24(12-14-25)10-9-23-20(27)16-5-7-22-8-6-16/h1-8H,9-15H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOHQCWXXFDHJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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